molecular formula C15H20N4O3 B2695927 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide CAS No. 2320376-01-8

3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide

Cat. No. B2695927
CAS RN: 2320376-01-8
M. Wt: 304.35
InChI Key: QOBUEQIVBDOADU-UHFFFAOYSA-N
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Description

3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as KPT-8602, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of piperazine carboxamides and has been developed as a potential treatment for various types of cancer.

Mechanism Of Action

3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide acts by inhibiting the activity of XPO1, a protein that is responsible for the nuclear export of various proteins, including tumor suppressor proteins. XPO1 is overexpressed in many types of cancer, and its inhibition has been shown to lead to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have potent anticancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models. 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to have minimal toxicity in normal cells.

Advantages And Limitations For Lab Experiments

3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has several advantages as a potential anticancer drug. It has shown potent activity against a variety of cancer types and has minimal toxicity in normal cells. However, its efficacy in clinical trials is yet to be determined. Additionally, the synthesis of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide is complex and may limit its widespread use.

Future Directions

There are several future directions for the research and development of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Another direction is to study its activity in different cancer types and in different stages of cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer. Its mechanism of action involves the inhibition of XPO1, which leads to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth. While it has several advantages as a potential anticancer drug, further research is needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide involves a multi-step process that starts with the reaction of 4-pyridin-3-ylpiperazine with 2-bromoacetaldehyde diethyl acetal. This intermediate product is then treated with oxalyl chloride and dimethylformamide to obtain the corresponding acid chloride. The acid chloride is then reacted with oxolan-2-ylmethanol in the presence of triethylamine to form the final product, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide.

Scientific Research Applications

3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors. 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been found to inhibit the activity of XPO1, a protein that plays a critical role in the nuclear export of tumor suppressor proteins. By inhibiting XPO1, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide leads to the accumulation of tumor suppressor proteins in the nucleus, which results in the suppression of cancer cell growth.

properties

IUPAC Name

3-oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c20-14-11-18(15(21)17-10-13-4-2-8-22-13)6-7-19(14)12-3-1-5-16-9-12/h1,3,5,9,13H,2,4,6-8,10-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBUEQIVBDOADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-[(oxolan-2-yl)methyl]-4-(pyridin-3-yl)piperazine-1-carboxamide

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